molecular formula C26H28N4O B2744623 6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862208-76-2

6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2744623
CAS No.: 862208-76-2
M. Wt: 412.537
InChI Key: USFYHGYMYITORV-UHFFFAOYSA-N
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Description

6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of benzyl, dimethyl, phenyl, and tetrahydrofuran-2-ylmethyl groups through various substitution reactions. Common reagents used in these steps include benzyl bromide, dimethyl sulfate, phenylboronic acid, and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazolo ring fused to the pyrazolo-pyrimidine core.

Uniqueness

6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-benzyl-2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-18-23(16-20-10-5-3-6-11-20)25(27-17-22-14-9-15-31-22)30-26(28-18)24(19(2)29-30)21-12-7-4-8-13-21/h3-8,10-13,22,27H,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFYHGYMYITORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4CCCO4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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